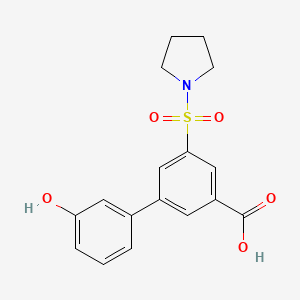
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as HSP990, is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, including oncogenic signaling proteins. HSP990 has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid exerts its anticancer effects by inhibiting the ATPase activity of HSP90, leading to the destabilization and degradation of client proteins. This results in the inhibition of oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potent inhibitory activity against HSP90, making it a valuable tool for studying the role of HSP90 in cancer biology. However, one limitation is the potential for off-target effects, as this compound may also inhibit other chaperone proteins.
Orientations Futures
There are several potential future directions for the study of 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is the development of this compound as a clinical anticancer agent. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Additionally, the combination of this compound with other anticancer agents is also an area of active research, as it may enhance the therapeutic efficacy of this compound.
Méthodes De Synthèse
The synthesis of 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps, including the coupling of 3'-hydroxybiphenyl-3-carboxylic acid with pyrrolidine-1-sulfonyl chloride, followed by further reactions to produce the final product. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been extensively studied as a potential anticancer agent. It has shown promising results in preclinical studies as a potent inhibitor of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells. This compound has also been shown to overcome resistance to other HSP90 inhibitors, making it a promising candidate for further development.
Propriétés
IUPAC Name |
3-(3-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-15-5-3-4-12(9-15)13-8-14(17(20)21)11-16(10-13)24(22,23)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTQUZLLEMAMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408031.png)
![(3aR*,6aS*)-2-ethyl-1-oxo-5-(1H-1,2,4-triazol-1-ylacetyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5408039.png)
![4-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5408044.png)
![4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5408048.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5408049.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5408074.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![1-allyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B5408080.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5408082.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-3-methylpiperidine oxalate](/img/structure/B5408088.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
